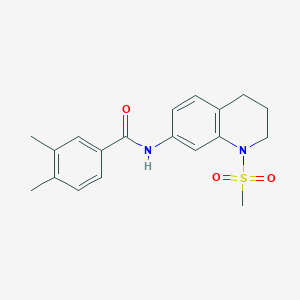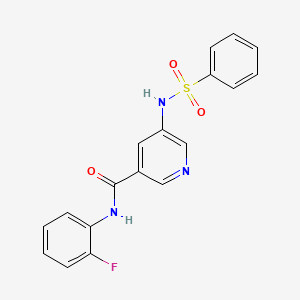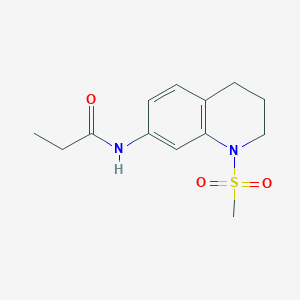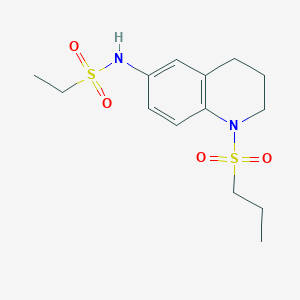![molecular formula C16H20N4O4S B11261953 ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate](/img/structure/B11261953.png)
ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a phenylpiperazine moiety, and an ethyl ester group, making it a versatile molecule for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring and the phenylpiperazine moiety. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones. The phenylpiperazine moiety is often prepared via nucleophilic substitution reactions involving piperazine and phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is usually purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.
科学研究应用
Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticancer properties, this compound shares the phenylpiperazine structure and exhibits similar biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C16H20N4O4S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
ethyl 5-(4-phenylpiperazin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H20N4O4S/c1-2-24-16(21)14-12-15(18-17-14)25(22,23)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,17,18) |
InChI 键 |
HVAJNDSQDXBTAC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B11261884.png)

![3-(3,4-dichlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261890.png)

![3-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11261907.png)
![8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-ethyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11261911.png)


![N-(5-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11261921.png)

![N-(4-bromo-2-fluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261934.png)

